Cis/Trans Isomer Ratio and Acid-Catalysed Equilibration
The commercially isolated product is the cis‑2‑bromo‑6‑phenylcyclohexanone isomer, typically present at 90–91 % of the isomer mixture . The initial bromination product is the trans isomer, but acid‑catalysed epimerisation drives the equilibrium toward the cis form, which crystallises because of its lower solubility [1].
| Evidence Dimension | Stereochemical composition of the isolated bromination product |
|---|---|
| Target Compound Data | Cis‑2‑bromo‑6‑phenylcyclohexanone, 90–91 % (remainder trans) |
| Comparator Or Baseline | Trans‑2‑bromo‑6‑phenylcyclohexanone (initial kinetic product) |
| Quantified Difference | Cis isomer dominates the equilibrium mixture; isolated solid is ≥ 90 % cis |
| Conditions | Bromination of 2‑phenylcyclohexanone in CCl₄ at 0 °C, followed by acid‑catalysed equilibration and crystallisation; data from commercial specification sheets . |
Why This Matters
Procurement of a product with a defined cis/trans ratio is essential for reproducible downstream chemistry, because the two diastereomers exhibit different solubility, reactivity in elimination, and potentially different diastereoselectivity in subsequent transformations.
- [1] Wong, S. M.; et al. Reactions of 2‑phenylcyclohexanone derivatives. A re‑examination. Tetrahedron 1972, 28 (9), 2369–2376. View Source
